8-(4-bromophenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-BROMOPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazines. This compound is characterized by its unique structure, which includes a bromophenyl group, a furan-2-ylmethyl group, and a pyridothiadiazine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-BROMOPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The initial step often includes the formation of the pyridothiadiazine core, followed by the introduction of the bromophenyl and furan-2-ylmethyl groups through substitution reactions. Common reagents used in these reactions include bromine, furan, and various catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(4-BROMOPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different reactivity.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
8-(4-BROMOPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(4-BROMOPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The bromophenyl and furan-2-ylmethyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(4-Methylphenyl)-3-[(furan-2-yl)methyl]-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The uniqueness of 8-(4-BROMOPHENYL)-3-[(FURAN-2-YL)METHYL]-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the bromophenyl group enhances its potential for substitution reactions, while the furan-2-ylmethyl group contributes to its biological activity. This combination makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H16BrN3O2S |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
8-(4-bromophenyl)-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C19H16BrN3O2S/c20-14-5-3-13(4-6-14)16-8-18(24)23-11-22(10-15-2-1-7-25-15)12-26-19(23)17(16)9-21/h1-7,16H,8,10-12H2 |
InChI Key |
GZMZLBSUVYCSPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CO3)C#N)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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